3-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide
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Overview
Description
3-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and other industrial applications .
Preparation Methods
The synthesis of 3-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide typically involves multiple steps. One common method starts with the reaction of phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then reacted with propargyl bromide to yield a propargylsulfanyl derivative. Finally, the propargylsulfanyl derivative undergoes a click reaction with various azides to produce the desired tetrazole compound .
Chemical Reactions Analysis
3-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation due to its low HOMO energy.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of various substituted tetrazoles.
Common reagents used in these reactions include sodium azide, propargyl bromide, and various azides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various biological receptors. The sulfanyl group enhances its ability to penetrate cell membranes, making it effective in various biological applications .
Comparison with Similar Compounds
3-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide is unique due to its combination of a tetrazole ring and a sulfanyl group. Similar compounds include:
1-phenyl-1H-tetrazole-5-thiol: A precursor in the synthesis of the target compound.
5-(1-aryl-1H-1,2,3-triazol-4-yl)methylsulfanyl-1-phenyl-1H-tetrazoles: These compounds also contain a tetrazole ring and exhibit similar biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-13-7-5-6-10-15(13)22-17(19-20-21-22)24-12-11-16(23)18-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADJZKJBCRLRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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